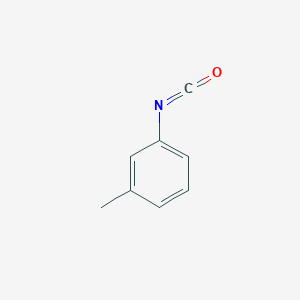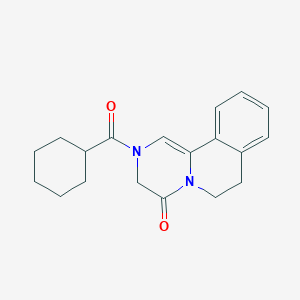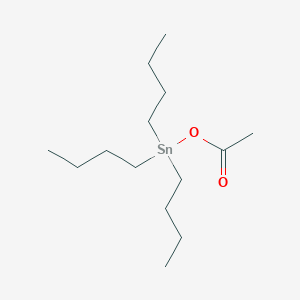
2-Amino-5-metil-4-feniltiazol
Descripción general
Descripción
2-amino-5-metil-4-fenil-tiazol es un compuesto orgánico heterocíclico que contiene un anillo de tiazol. Los tiazoles son conocidos por sus diversas actividades biológicas y se encuentran en muchos compuestos biológicamente activos potentes. El anillo de tiazol consta de tres átomos de carbono, un átomo de azufre y un átomo de nitrógeno, formando una estructura de anillo de cinco miembros .
Aplicaciones Científicas De Investigación
El 2-amino-5-metil-4-fenil-tiazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como agente antimicrobiano, antifúngico y antiviral.
Medicina: Explorado por sus propiedades anticancerígenas, antiinflamatorias y neuroprotectoras.
Industria: Utilizado en la producción de colorantes, biocidas y aceleradores de reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 2-amino-5-metil-4-fenil-tiazol implica su interacción con varios objetivos moleculares y vías. La aromaticidad del anillo de tiazol le permite participar en la deslocalización de electrones, haciéndolo reactivo hacia diferentes vías bioquímicas. Puede activar o inhibir enzimas, bloquear o estimular receptores y modular vías de señalización celular .
Análisis Bioquímico
Biochemical Properties
It is known that the 2-aminothiazole scaffold, to which this compound belongs, has broad pharmacological spectrum . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Cellular Effects
Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
It is known that 2-aminothiazole derivatives can prevent the interaction of certain proteins in cancer cells .
Temporal Effects in Laboratory Settings
It is known that 2-aminothiazole derivatives can inhibit cell proliferation in a concentration and time-dependent manner .
Dosage Effects in Animal Models
It is known that 2-aminothiazole derivatives can exhibit potent anticancer activity in animal models .
Metabolic Pathways
It is known that 2-aminothiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that 2-aminothiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that 2-aminothiazole derivatives can be directed to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 2-amino-5-metil-4-fenil-tiazol se puede sintetizar mediante varios métodos. Un método común implica la condensación de tiourea con una alfa-halo cetona. Otro método incluye el tratamiento de N,N-diformilaminometil arilo cetonas con pentóxido de fósforo y trietilamina en cloroformo . Además, una ciclización en cascada de tres componentes en un solo recipiente de enaminonas, cianamida y azufre elemental proporciona 2-amino-5-aciltiazoles en buenos rendimientos .
Métodos de Producción Industrial
Los métodos de producción industrial para el 2-amino-5-metil-4-fenil-tiazol generalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos a menudo utilizan reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-amino-5-metil-4-fenil-tiazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Ácido nítrico, ácido sulfúrico.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halogenos, agentes alquilantes.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de tiazol.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-amino-5-metiltiazol
- 2-amino-4-feniltiazol
- 2-amino-5-feniltiazol
Singularidad
El 2-amino-5-metil-4-fenil-tiazol es único debido a su patrón de sustitución específico en el anillo de tiazol, que confiere propiedades químicas y biológicas distintas. Su combinación de grupos amino, metilo y fenilo lo convierte en un compuesto versátil con una amplia gama de aplicaciones en diversos campos .
Propiedades
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQOROHFFYFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184734 | |
| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30709-67-2 | |
| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phenyl-5-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30709-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-5-methyl-4-phenylthiazole interact with metal ions and what are the potential implications of this interaction?
A1: 2-Amino-5-methyl-4-phenylthiazole acts as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with metal ions like Platinum(II/IV) [] and Palladium(II) []. This interaction leads to the formation of metal complexes with distinct properties compared to the free ligand or the metal ion alone. These complexes have shown promising results in preliminary studies for potential applications as antimicrobial and anticancer agents [].
Q2: What spectroscopic techniques were employed to characterize the 2-Amino-5-methyl-4-phenylthiazole complexes and what structural information do they provide?
A2: The characterization of 2-Amino-5-methyl-4-phenylthiazole complexes involved techniques like infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy [, ]. IR spectroscopy helps identify specific functional groups present in the complex and their vibrational modes. 1H NMR and 13C NMR provide information about the number and types of hydrogen and carbon atoms present in the molecule and their electronic environment, ultimately confirming the structure of the synthesized complexes.
Q3: What were the findings related to the antimicrobial activity of 2-Amino-5-methyl-4-phenylthiazole and its metal complexes?
A3: Studies have shown that both the free ligand and its Palladium(II) complexes exhibit antimicrobial activity []. Interestingly, the complexes displayed enhanced activity against specific bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, compared to the free ligand and even surpassed the efficacy of the positive control used in the study. This highlights the potential of metal complexation in improving the biological activity of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
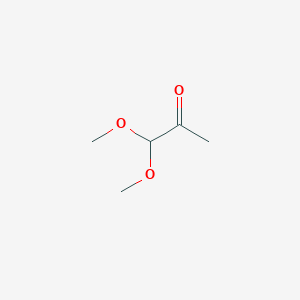

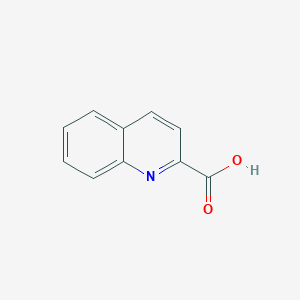
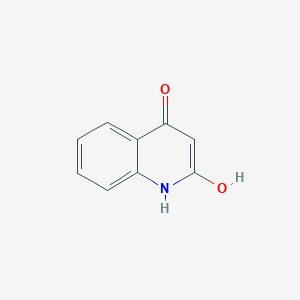
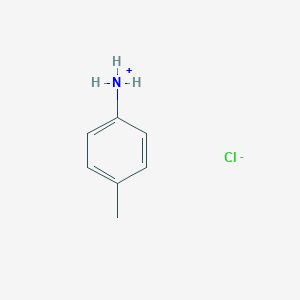
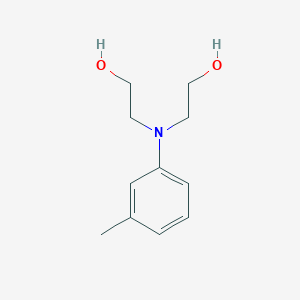
![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)
